Erylatissin A
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Overview
Description
Erylatissin A is a member of the class of 7-hydroxyisoflavones in which isoflavone is substituted by hydroxy groups at the 7 and 3' positions, a methoxy group at the 4' position and a prenyl group at position 5'. Isolated from the stem wood of Erythrina latissima, it exhibits antimicrobial and radical scavenging activities. It has a role as a metabolite, an antimicrobial agent and a radical scavenger. It is a member of 7-hydroxyisoflavones and a member of 4'-methoxyisoflavones.
Scientific Research Applications
Antimicrobial Activity
Erylatissin A, along with other isolated compounds from Erythrina latissima, demonstrated antimicrobial activity against a range of microorganisms such as Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Candida mycoderma. This suggests potential applications of this compound in developing antimicrobial agents or in enhancing the antimicrobial properties of existing treatments (Chacha, Bojase-Moleta, & Majinda, 2005).
Radical Scavenging Properties
The same study also reported that this compound exhibited weak radical scavenging properties towards the DPPH radical, indicating its potential as an antioxidant. This property could be valuable in the development of natural antioxidant compounds, which are increasingly sought after for their health benefits and their role in preventing oxidative stress-related diseases (Chacha, Bojase-Moleta, & Majinda, 2005).
Properties
Molecular Formula |
C21H20O5 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
7-hydroxy-3-[3-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)phenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O5/c1-12(2)4-5-13-8-14(9-18(23)21(13)25-3)17-11-26-19-10-15(22)6-7-16(19)20(17)24/h4,6-11,22-23H,5H2,1-3H3 |
InChI Key |
CEXYMYPXHMUTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)OC)C |
Synonyms |
7,3'-dihydroxy-4'-methoxy-5'-(gamma,gamma-dimethylallyl)isoflavone erylatissin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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